molecular formula C13H14N2O2 B2765489 [2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine CAS No. 953738-92-6

[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine

Cat. No.: B2765489
CAS No.: 953738-92-6
M. Wt: 230.267
InChI Key: RMBZHWHXKSGEON-UHFFFAOYSA-N
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Description

[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.267 g/mol. This compound features a pyridine ring substituted with a methoxyphenoxy group and a methanamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine typically involves the reaction of 3-hydroxypyridine with 3-methoxyphenol in the presence of a suitable base to form the intermediate [2-(3-Methoxyphenoxy)pyridin-3-yl]methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as PhI(OAc)2 in combination with TEMPO.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity towards these targets, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Chlorophenoxy)pyridin-3-yl]methanamine
  • [2-(3-Fluorophenoxy)pyridin-3-yl]methanamine
  • [2-(3-Methylphenoxy)pyridin-3-yl]methanamine

Uniqueness

Compared to similar compounds, [2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and stability, making it a valuable molecule in various applications.

Properties

IUPAC Name

[2-(3-methoxyphenoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-11-5-2-6-12(8-11)17-13-10(9-14)4-3-7-15-13/h2-8H,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBZHWHXKSGEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=CC=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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